molecular formula C13H10FNO3 B6415341 2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% CAS No. 1262010-92-3

2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6415341
CAS RN: 1262010-92-3
M. Wt: 247.22 g/mol
InChI Key: CZEOPYXSNAZASF-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% (2F4MCHP95) is a chemical compound used in various scientific and medical applications. It is a white crystalline solid with a melting point of 120-123 °C and a boiling point of 212-215 °C. It has a molecular weight of 263.21 g/mol and a chemical formula of C11H11FNO3. It has been used in the synthesis of various compounds and drugs, and has been studied for its potential application in biomedical research.

Mechanism of Action

2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is believed to act through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the synthesis of proteins, as well as the metabolism of drugs. In addition, it has been shown to have anti-inflammatory, antifungal, and anti-cancer effects. It has also been shown to have potential applications in drug delivery systems and gene therapy.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% in laboratory experiments is its high purity, which makes it suitable for use in a variety of applications. In addition, it is relatively easy to obtain and is relatively stable. However, it should be noted that it is a relatively expensive compound and is not widely available.

Future Directions

There are a number of potential future directions for the use of 2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95%. It could be used in the synthesis of novel drugs and other compounds, as well as in drug delivery systems and gene therapy. It could also be studied further for its potential use in the treatment of various diseases, such as cancer and inflammation. In addition, it could be studied further for its potential use in the synthesis of new photo-switchable compounds. Finally, it could be studied further for its potential use in the synthesis of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% can be synthesized through a multi-step process. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenol with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of an intermediate compound, which is then reacted with 4-hydroxy-2-pyridinone in the presence of sodium hydroxide. The final product is then isolated and purified by recrystallization.

Scientific Research Applications

2-(2-Fluoro-4-methoxycarbonylphenyl)-4-hydroxypyridine, 95% has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as novel anti-inflammatory drugs, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of new photo-switchable compounds, which can be used to control the activity of proteins and other biological molecules. In addition, it has been studied for its potential application in drug delivery systems, as well as for its potential use in gene therapy.

properties

IUPAC Name

methyl 3-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(11(14)6-8)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOPYXSNAZASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692709
Record name Methyl 3-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-92-3
Record name Methyl 3-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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